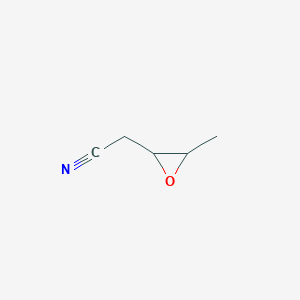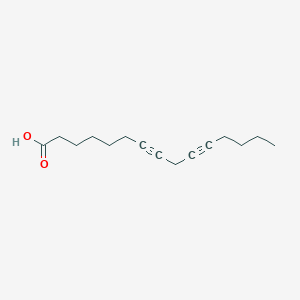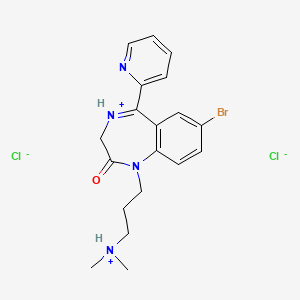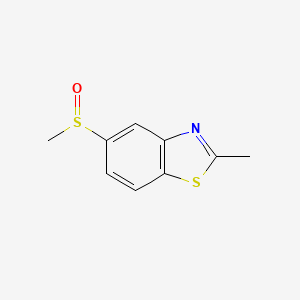
Benzothiazole, 2-methyl-5-(methylsulfinyl)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzothiazole, 2-methyl-5-(methylsulfinyl)-(9CI) is an organic compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, material science, and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzothiazole derivatives typically involves the condensation of o-aminothiophenols with carbonyl compounds. For Benzothiazole, 2-methyl-5-(methylsulfinyl)-(9CI), the synthesis can be achieved through the following steps:
Starting Materials: 2-methylbenzothiazole and methylsulfinyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.
Procedure: The 2-methylbenzothiazole is reacted with methylsulfinyl chloride under reflux conditions to yield the desired product.
Industrial Production Methods
Industrial production of benzothiazole derivatives often involves large-scale batch or continuous flow processes. The key steps include:
Raw Material Preparation: Sourcing and purification of starting materials.
Reaction Optimization: Scaling up the reaction conditions to ensure high yield and purity.
Purification: Using techniques such as crystallization, distillation, or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Benzothiazole, 2-methyl-5-(methylsulfinyl)-(9CI) undergoes various chemical reactions, including:
Oxidation: The methylsulfinyl group can be further oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated benzothiazole derivatives.
Wissenschaftliche Forschungsanwendungen
Benzothiazole, 2-methyl-5-(methylsulfinyl)-(9CI) has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly monoamine oxidase inhibitors.
Industry: Utilized in the production of dyes, pigments, and as a corrosion inhibitor.
Wirkmechanismus
The mechanism of action of Benzothiazole, 2-methyl-5-(methylsulfinyl)-(9CI) involves its interaction with specific molecular targets:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylbenzothiazole: Lacks the methylsulfinyl group, making it less reactive in certain chemical reactions.
Benzothiazole, 2-methyl-5-(methylsulfonyl)-: Contains a sulfone group instead of a sulfinyl group, leading to different chemical properties and reactivity.
Uniqueness
Benzothiazole, 2-methyl-5-(methylsulfinyl)-(9CI) is unique due to the presence of the methylsulfinyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C9H9NOS2 |
|---|---|
Molekulargewicht |
211.3 g/mol |
IUPAC-Name |
2-methyl-5-methylsulfinyl-1,3-benzothiazole |
InChI |
InChI=1S/C9H9NOS2/c1-6-10-8-5-7(13(2)11)3-4-9(8)12-6/h3-5H,1-2H3 |
InChI-Schlüssel |
HSITZLZYYCYZDX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(S1)C=CC(=C2)S(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


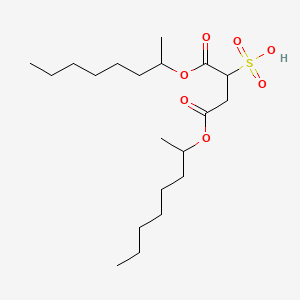
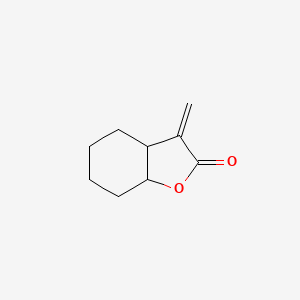
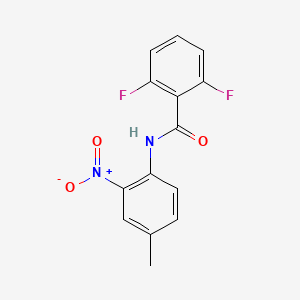
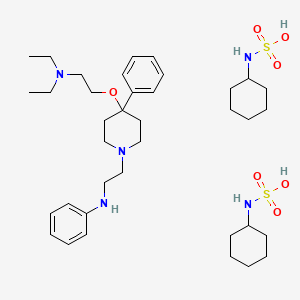

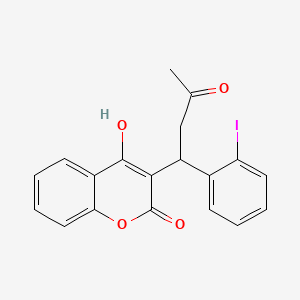
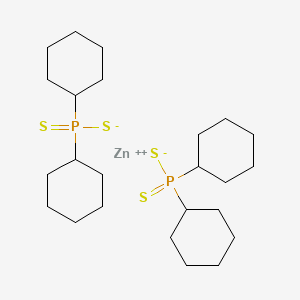
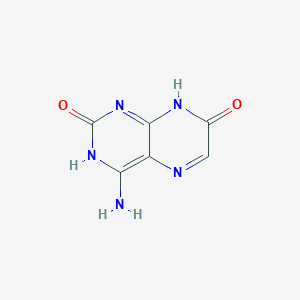
![1H-Indole-2,3-dione,5-chloro-1-[(3,4-dichlorophenyl)methyl]-,3-[O-(2,2-dichloroacetyl)oxime]](/img/structure/B13744145.png)


